n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine
Description
Historical Development and Discovery in Pyrimidine Chemistry
The pyrimidine scaffold has been a cornerstone of organic chemistry since the 19th century, with seminal work by Gabriel and Pinner establishing foundational synthetic routes. This compound represents a modern iteration of these efforts, synthesized through nucleophilic substitution reactions between pyrimidin-2-amine derivatives and benzyl halides. Early 20th-century studies on pyrimidine’s electronic structure—notably its resonance stabilization and electron-deficient C-5 position—paved the way for rational design of derivatives with enhanced reactivity. The compound’s specific development emerged from medicinal chemistry campaigns seeking to exploit pyrimidine’s ability to mimic nucleobases while introducing substituents for target modulation.
Key milestones include:
Significance in Medicinal Chemistry Research
Pyrimidine derivatives constitute ~25% of FDA-approved small-molecule drugs, underscoring their therapeutic versatility. This compound exemplifies this trend, with structural features that enable dual functionality:
- Pyrimidine Core : Serves as a hydrogen-bond acceptor, facilitating interactions with enzymatic active sites (e.g., kinases, polymerases).
- Benzyl Group : Enhances lipophilicity (LogP = 1.44), promoting membrane permeability.
- Ethylenediamine Linker : Provides conformational flexibility for target engagement.
Recent studies highlight its role as a precursor to antibacterial agents targeting fatty acid biosynthesis. For instance, pyrido[2,3-d]pyrimidines with analogous substituents inhibit bacterial biotin carboxylase at nanomolar concentrations. Additionally, the compound’s SMILES notation (NCCN(CC1=CC=CC=C1)C2=NC=CC=N2) reveals opportunities for derivatization at the benzyl or pyrimidine positions to fine-tune selectivity.
Research Evolution and Current Scientific Interest
The compound’s research trajectory mirrors broader shifts in drug discovery:
Current investigations prioritize:
- Polypharmacology : Assessing activity across multiple target classes (e.g., viral proteases, inflammatory cytokines).
- Resistance Mitigation : Engineering analogs to bypass efflux pump-mediated resistance in Gram-negative pathogens.
- Hybrid Molecules : Conjugating the core with fluorophores for theragnostic applications.
Key Research Questions in this compound Investigation
Despite progress, critical gaps persist:
- Mechanistic Elucidation : What specific molecular interactions underlie its antibacterial activity? Preliminary docking studies suggest binding to ATP pockets, but crystallographic data are lacking.
- Metabolic Stability : Does the ethylenediamine linker confer susceptibility to oxidative deamination in vivo? Comparative studies with methylated analogs are needed.
- Selectivity Profiles : Can structural modifications reduce off-target effects on human kinases? Fragment-based screening may identify selectivity filters.
- Synthetic Scalability : How can current routes (e.g., reductive amination) be optimized for gram-scale production? Continuous-flow systems warrant exploration.
Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-pyrimidin-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-10-17(13-15-8-4-9-16-13)11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXBDNEXMJYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183731-32-9 | |
| Record name | N-(2-aminoethyl)-N-benzylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Mannich Reaction Protocol
The Mannich reaction is a cornerstone for synthesizing β-amino carbonyl compounds and their derivatives. For N1-benzyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine, a modified Mannich approach has been reported using:
- Primary amine : Benzylamine
- Secondary amine : Pyrimidin-2-amine
- Carbonyl source : Paraformaldehyde
- Acid catalyst : p-Toluenesulfonic acid (TsOH·H₂O)
- Reaction setup : Combine paraformaldehyde (3.3 equiv), benzylamine (1 equiv), pyrimidin-2-amine (1 equiv), and TsOH·H₂O (1 equiv) in anhydrous ethanol.
- Reflux : Heat at 78°C under argon for 4 hours.
- Workup : Concentrate under vacuum, dissolve residue in dichloromethane, and wash with saturated NaHCO₃.
- Purification : Column chromatography (hexane/ethyl acetate/methanol gradient) yields the product as a pale-yellow solid.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 78°C |
| Reaction Time | 4 hours |
| Solvent | Anhydrous EtOH |
| Catalyst Loading | 1.0 equiv TsOH·H₂O |
| Isolated Yield | 36% |
Mechanistic Insight :
The reaction proceeds via iminium ion formation between benzylamine and formaldehyde, followed by nucleophilic attack by pyrimidin-2-amine. Steric hindrance from the pyrimidine ring accounts for moderate yields, necessitating optimized stoichiometry.
Nucleophilic Substitution Approaches
Two-Step Alkylation of Ethane-1,2-Diamine
This method exploits the differential reactivity of primary vs. secondary amines:
Step 1 : N-Benzylation of Ethylene Diamine
- Reagents : Ethane-1,2-diamine, benzyl bromide, K₂CO₃
- Conditions : DMF, 60°C, 12 hours
- Intermediate : N1-Benzylethane-1,2-diamine
Step 2 : Pyrimidin-2-yl Group Introduction
- Reagents : 2-Chloropyrimidine, NaH
- Conditions : THF, 0°C → RT, 6 hours
- Purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1)
Yield Comparison :
| Step | Product | Yield |
|---|---|---|
| 1 | N1-Benzylethane-1,2-diamine | 68% |
| 2 | Target Compound | 42% |
Challenges :
- Competitive over-alkylation at both amine sites
- Requires strict temperature control during pyrimidine coupling
Reductive Amination Strategy
One-Pot Synthesis via Imine Intermediate
A tandem oxidation-reduction sequence avoids isolating unstable intermediates:
Reaction Scheme :
- Imine Formation :
Benzylamine + Pyrimidine-2-carbaldehyde → N-Benzylidene-pyrimidin-2-amine - Reductive Coupling :
Imine + Ethylene diamine → Target compound
Conditions :
- Catalyst : NaBH₃CN (2 equiv)
- Solvent : MeOH/HOAc (4:1)
- Time : 24 hours at RT
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| pH | 4.5–5.0 | +22% |
| Solvent Polarity | MeOH > EtOH | +15% |
| Temperature | 25°C | Baseline |
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
Wang resin functionalized with Fmoc-protected ethylene diamine enables iterative coupling:
Synthetic Cycle :
- Deprotection : 20% piperidine/DMF
- Benzylation : Benzyl bromide, DIEA, DMF
- Pyrimidine Coupling : HATU, 2-aminopyrimidine, NMP
Process Metrics :
| Cycle Step | Duration | Efficiency |
|---|---|---|
| Deprotection | 30 min | 98% |
| Benzylation | 2 hours | 85% |
| Pyrimidine Coupling | 4 hours | 78% |
Throughput : 1.2 mmol/g resin capacity with >95% purity after cleavage (TFA/CH₂Cl₂)
Green Chemistry Approaches
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Optimized Protocol :
- Reagents : Benzylamine, 2-aminopyrimidine, paraformaldehyde
- Solvent : Ethylene glycol (20 mL)
- Microwave : 150W, 100°C, 15 minutes
Comparative Performance :
| Method | Time | Yield | Energy Use |
|---|---|---|---|
| Conventional | 4h | 36% | 580 kJ |
| Microwave | 15m | 41% | 210 kJ |
Limitations :
Catalytic Asymmetric Synthesis
Chiral Phosphoric Acid Catalysis
Enantioselective preparation of diamines remains challenging. A reported system uses:
- Catalyst : TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate)
- Substrates : N-Benzyl aldimine, pyrimidine glycine ester
Key Results :
| Entry | ee (%) | Yield | Conditions |
|---|---|---|---|
| 1 | 88 | 51% | Toluene, -40°C |
| 2 | 92 | 47% | CHCl₃, -78°C |
Mechanism : The catalyst organizes substrates via hydrogen-bonding networks, enabling facial selectivity in C-N bond formation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes nucleophilic substitution at electron-deficient positions. For example:
-
Chlorination : Treatment with POCl₃ at 80–100°C replaces hydroxyl groups with chlorine atoms at the pyrimidine 4-position.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/EtOH) to form N-alkylated derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C | 4-Chloro-pyrimidine derivative | 70–85% | |
| Alkylation | MeI, NaOH/EtOH | N-Methylated derivative | ~65% |
Oxidation and Reduction
The ethane-1,2-diamine chain participates in redox reactions:
-
Oxidation : Hydrogen peroxide oxidizes the amine groups to imines or nitriles under controlled conditions.
-
Reduction : Sodium borohydride reduces imine intermediates to secondary amines .
Cyclization Reactions
The compound forms heterocyclic systems via intramolecular reactions:
-
Imidazolidine Formation : Reacts with formaldehyde in HCl/EtOH under reflux to yield 1,3-dimethylimidazolidinium chloride .
-
Quinazoline Synthesis : Condensation with ketones or aldehydes produces fused pyrimidine derivatives.
Example Cyclization Pathway :
-
React with formaldehyde in HCl/EtOH at reflux (4 h).
Coordination Chemistry
The diamine moiety acts as a bidentate ligand for transition metals:
-
Metal Complexation : Binds to Cu(II) or Zn(II) ions, forming octahedral complexes with potential catalytic activity.
Functional Group Transformations
-
Acylation : Reacts with acetyl chloride to form amides at the primary amine site.
-
Silylation : Trimethylsilyl groups can be introduced using TMSCl in the presence of a base .
Reactivity in Acidic Media
In acetic acid, the compound undergoes protonation at the pyrimidine nitrogen, enhancing electrophilicity for subsequent reactions with nucleophiles like thiols or amines .
Key Reaction Mechanisms:
-
Nucleophilic Aromatic Substitution : Pyrimidine’s electron-withdrawing groups activate positions 4 and 6 for substitution.
-
Mannich-Type Reactions : The benzyl group facilitates alkylation via intermediate iminium ion formation .
This reactivity profile positions N1-benzyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine as a versatile intermediate in medicinal chemistry and materials science. Experimental protocols emphasize solvent choice (polar aprotic solvents for substitutions) and temperature control to optimize yields .
Scientific Research Applications
Organic Synthesis
n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions, allowing for the formation of complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Cross-Coupling Reactions: The compound can be utilized in Suzuki or Heck reactions to synthesize biaryl compounds.
- Nucleophilic Substitution: The amine groups can be modified to introduce various functional groups, enhancing the compound's utility in creating derivatives with specific properties.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow it to interact with biological targets effectively.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit proliferation in breast cancer cells by inducing apoptosis.
- Antimicrobial Properties: The compound has been tested against several bacterial strains, showing significant antibacterial activity. Its mechanism involves disrupting bacterial cell wall synthesis.
Biological Applications
The interaction of this compound with biomolecules opens avenues for its use in biological research.
Mechanism of Action:
The compound can form reversible covalent bonds with enzymes or receptors, modulating their activity. This property is crucial in drug design, where targeted action is desired.
Mechanism of Action
The mechanism by which N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences and Implications
Electronic and Steric Effects
- Pyrimidine vs. Pyridine/Quinoline: The pyrimidine ring in the target compound introduces two nitrogen atoms, enhancing hydrogen-bonding capability and electron-deficient character compared to pyridine (one nitrogen) or quinoline (one nitrogen in a fused ring system). This may improve binding to biological targets or metal ions .
Coordination Chemistry
- The compound’s diamine backbone and aromatic groups make it a candidate for ligand design.
Ligand Design and Coordination Chemistry
Pharmaceutical Potential
Comparative Solubility and Reactivity
- Aliphatic diamines (e.g., DETA, TETA in ) exhibit high solubility in polar solvents due to multiple amino groups. In contrast, the target compound’s aromatic groups reduce polarity, favoring solubility in organic solvents—a critical factor in industrial applications .
Biological Activity
N1-Benzyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a benzyl group and a pyrimidin-2-yl moiety attached to an ethane-1,2-diamine backbone. Its molecular formula is with a molecular weight of 220.29 g/mol. The structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways. This interaction can lead to modulation of cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to antimicrobial effects, this compound has shown promise as an antiviral agent. For instance, it demonstrated inhibitory effects against respiratory syncytial virus (RSV) with an EC50 value of approximately 5 μM, indicating its potential in treating viral infections .
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives. These derivatives were tested for their biological activities, revealing that modifications to the benzyl group influenced potency against various pathogens. Some derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further optimization in drug design .
Comparative Studies
When compared to similar compounds, such as N1-(pyridin-2-yl)ethane-1,2-diamine and other pyrimidine-based derivatives, this compound showed superior activity against specific microbial strains. The presence of the benzyl group appears to enhance its binding affinity to target sites within microbial cells .
Q & A
Q. What synthetic methodologies are commonly employed to prepare n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine?
A widely used approach involves condensation reactions between benzylamine derivatives and pyrimidinyl precursors. For example, refluxing with anhydrous ZnCl₂ in methanol facilitates ligand-metal coordination, yielding crystalline products suitable for structural analysis . Purification often involves slow crystallization, as demonstrated in zinc complex syntheses.
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for confirming functional groups and connectivity. X-ray crystallography is indispensable for resolving stereochemistry and coordination geometries, as shown in studies of zinc complexes with vicinal diamine ligands . Mass spectrometry further validates molecular weight and purity.
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing histamine H₁ receptor antagonists (e.g., Neohetramine derivatives) . Its chelating properties also make it valuable in coordination chemistry for designing metal catalysts .
Advanced Research Questions
Q. How can stereochemical challenges in vicinal diamine synthesis be addressed?
Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. Post-synthesis, X-ray crystallography is critical for confirming configurations, as seen in the structural elucidation of a zinc complex with a (1R*,2S*) diastereomer . Dynamic NMR or chiral chromatography may resolve enantiomeric mixtures.
Q. What strategies optimize ligand design for metal coordination complexes?
Substituent engineering on the benzyl and pyrimidine moieties modulates electronic and steric effects. For instance, pyridinyl groups enhance π-backbonding in Zn(II) complexes, while bulky substituents influence coordination geometry (e.g., τ parameter analysis) . Computational modeling (DFT) can predict ligand-metal binding affinities.
Q. How should conflicting bioactivity data across assay systems be reconciled?
Cross-validation using orthogonal assays (e.g., in vitro binding vs. cellular efficacy) is essential. For example, antimalarial derivatives like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine require evaluation against both Plasmodium cultures and enzyme targets . Adjusting pharmacokinetic parameters (e.g., logP, solubility) may resolve discrepancies.
Q. What mechanistic insights explain the biological activity of derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor binding affinity, as observed in histamine antagonists . Molecular docking and mutagenesis studies further clarify interactions with biological targets like H₁ receptors or Plasmodium enzymes .
Methodological Notes
- Synthesis Optimization : Reflux conditions (solvent, temperature) and stoichiometric ratios of reactants/catalysts significantly impact yields .
- Data Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess assay variability and confirm reproducibility .
- Coordination Chemistry : Employ Addison’s τ parameter (τ = (β - α)/60°) to quantify geometric distortion in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
